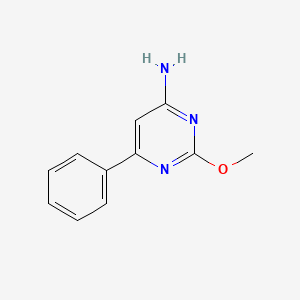

2-Methoxy-6-phenylpyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

2-methoxy-6-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJJWXUBWTZUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 6 Phenylpyrimidin 4 Amine and Its Analogs

Established Synthetic Pathways for Pyrimidine-4-amine Derivatives

Traditional methods for the synthesis of pyrimidine-4-amine derivatives have been well-established, providing reliable and versatile routes to a wide array of substituted analogs. These pathways often involve the construction of the pyrimidine (B1678525) ring from acyclic precursors or the modification of a pre-existing pyrimidine core.

Multi-component Reactions and Cyclization Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of pyrimidine-4-amines, MCRs typically involve the condensation of three or more components, such as an amidine, a β-dicarbonyl compound or its equivalent, and an aldehyde or ketone. These reactions proceed through a cascade of bond-forming events to construct the heterocyclic ring.

One-pot multicomponent synthesis of pyrimidopyrimidines and amino-1,3-dimethylpyrimidines has been achieved in an aqueous medium using citric acid as a catalyst. This eco-friendly approach highlights a sustainable method for synthesizing these heterocyclic compounds. brieflands.com Another strategy involves a three-component reaction of aromatic amines, piperonal, and malononitrile, accelerated by microwave irradiation, to afford fused 4-amino nicotino nitriles. These intermediates then undergo cyclization with reagents like formamide, urea, or thiourea to yield fused 4-aminopyrimidines. sciencescholar.us

Cyclization strategies often begin with appropriately substituted acyclic precursors. For instance, the reaction of β-cyanoenolates with amidine hydrochlorides provides a direct route to 4-aminopyrimidines. researchgate.net Similarly, the cyclocondensation of chalcones, derived from the Claisen-Schmidt condensation of an aldehyde and a ketone, with guanidine (B92328) hydrochloride under basic conditions is a widely used method for preparing 2-aminopyrimidine (B69317) derivatives, which can be further functionalized.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) |

| Aromatic Amine | Piperonal | Malononitrile | Microwave (270 W), 3 min | Fused 4-amino nicotino nitrile | - |

| Fused 4-amino nicotino nitrile | Formamide | - | Acidic conditions | Fused 4-amino pyrimidine | - |

| Fused 4-amino nicotino nitrile | Urea | - | Basic conditions | Fused 4-amino pyrimidine | - |

| Fused 4-amino nicotino nitrile | Thiourea | - | Basic conditions | Fused 4-amino pyrimidine | - |

| Barbituric acid | Aldehyde | Urea/Thiourea | Water | Pyrimido[4,5-d]pyrimidines | High |

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

A cornerstone in the synthesis of 2-Methoxy-6-phenylpyrimidin-4-amine and its analogs is the nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide ions (typically chlorine or bromine) at the C4 position by various nucleophiles, most notably amines.

The reaction of 4-chloropyrimidines with a wide range of primary and secondary amines is a common and effective method to introduce the 4-amino moiety. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Solvents can range from polar aprotic solvents like DMF and DMSO to alcohols. In some cases, the amination can be promoted by acid. For instance, hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines proceeds at a higher rate in water than in alcoholic solvents or DMF. semanticscholar.org

The reactivity of halogens on the pyrimidine ring generally follows the order I > Br > Cl > F for nucleophilic displacement. This allows for selective functionalization when multiple different halogens are present on the ring. For instance, in 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards nucleophilic attack than the one at the C2 position, allowing for regioselective synthesis.

| Halogenated Pyrimidine | Amine | Base/Acid | Solvent | Temperature (°C) | Product Type | Yield (%) |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (0.1 equiv) | Water | - | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | - |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃ | DMF | 140 | 4-Amino-6-chloropyrimidine derivatives | - |

| 2,6-Dichloropyrazine | Adamantane-containing amines | K₂CO₃ | DMF | 140 | 2-Amino-6-chloropyrazine derivatives | - |

| 1,3-Dichloroisoquinoline | Adamantane-containing amines | K₂CO₃ | DMF | 140 | 1-Amino-3-chloroisoquinoline derivatives | - |

Functional Group Interconversions on Pyrimidine Cores

Functional group interconversions (FGIs) provide alternative pathways to introduce a 4-amino group onto a pre-existing pyrimidine ring. These methods are particularly useful when direct amination is challenging or when the desired starting materials are more readily available.

One common FGI is the conversion of a pyrimidin-4-ol (or its tautomeric form, pyrimidin-4-one) to a 4-aminopyrimidine. This is typically a two-step process involving an initial chlorination of the hydroxyl group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form a 4-chloropyrimidine, which is then subjected to nucleophilic substitution with an amine as described in the previous section.

Another approach involves the amination of pyrimidine N-oxides. The N-oxide functionality activates the pyrimidine ring towards nucleophilic attack. Reaction of a pyrimidine N-oxide with an aminating agent can lead to the formation of an aminopyrimidine derivative. For example, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts₂O and t-BuNH₂, followed by deprotection. brieflands.com A similar strategy could be applied to pyrimidine N-oxides to introduce an amino group at the 4-position.

Furthermore, a deconstruction-reconstruction strategy has been developed for pyrimidine diversification. This involves converting pyrimidines into their corresponding N-arylpyrimidinium salts, which are then cleaved to form a three-carbon iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to reconstruct a modified pyrimidine or form other heterocyclic systems. researchgate.net

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign synthetic methodologies. These advanced approaches often employ metal catalysis or alternative energy sources to achieve transformations that are difficult or inefficient using traditional methods.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Arylation/Alkynylation)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. For the synthesis of this compound analogs, these reactions are invaluable for introducing aryl and alkynyl substituents onto the pyrimidine core.

Palladium-Catalyzed Arylation: Reactions such as the Suzuki, Stille, and Hiyama couplings are widely used to form carbon-carbon bonds between a halogenated pyrimidine and an organometallic reagent (organoboron, organotin, or organosilicon compounds, respectively). For instance, the Suzuki coupling of a 4-chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base is a common method for introducing an aryl group at the C4 position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

Palladium-Catalyzed Alkynylation: The Sonogashira coupling is the premier method for introducing an alkyne moiety onto the pyrimidine ring. This reaction involves the coupling of a terminal alkyne with a halopyrimidine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Copper-free Sonogashira couplings have also been developed to avoid issues associated with the use of copper. These reactions are typically carried out under mild conditions and tolerate a wide range of functional groups. wikipedia.orgorganic-chemistry.org

| Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield (%) |

| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 2-Amino-3-alkynylpyridines | 72-96 |

| 4-chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ | Cs₂CO₃ | DMF | 4-alkynylquinazoline | 15 |

| Pyrimidin-2-yl tosylates | Organosilanes | PdCl₂, PCy₃, CuCl | TBAF | Dioxane | C2-aryl/alkenyl pyrimidines | Good to excellent |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrimidine-4-amine derivatives has greatly benefited from this technology.

Many of the traditional synthetic methods, such as multi-component reactions and nucleophilic substitutions, can be significantly enhanced by the use of microwave irradiation. For example, the synthesis of fused 4-amino pyrimidine derivatives from aromatic amines, piperonal, and malononitrile is accelerated by microwave irradiation, reducing the reaction time to just a few minutes. sciencescholar.us Similarly, the synthesis of various pyrimidine derivatives has been efficiently achieved under solvent-free conditions using microwave irradiation, which aligns with the principles of green chemistry by reducing solvent waste.

Microwave-assisted synthesis is particularly advantageous for reactions that require high temperatures, as it allows for rapid and uniform heating of the reaction mixture, minimizing the formation of byproducts that can occur with prolonged heating.

| Reactants | Conditions | Product | Reaction Time | Yield (%) |

| Aromatic amines, piperonal, malononitriles | Microwave (270 W) | Fused 4-amino nicotino nitrile | 3 min | - |

| Barbituric acid, aromatic aldehydes, urea/thiourea | Microwave (560 W), water | Pyrimido[4,5-d]pyrimidines | - | High |

Flow Chemistry and Continuous Processing Considerations

The transition from batch to continuous flow manufacturing for the synthesis of this compound and its analogs presents numerous advantages in terms of safety, efficiency, and scalability. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved purity, and better reproducibility compared to traditional batch processes. researchgate.netnih.govnih.govnih.gov

One of the key benefits of flow chemistry is the enhanced heat and mass transfer due to the high surface-area-to-volume ratio in microreactors. This is particularly advantageous for exothermic reactions that can be difficult to control on a large scale in batch reactors, thereby improving the safety profile of the synthesis. For the synthesis of substituted pyrimidines, flow chemistry can enable the use of reaction conditions that are not feasible in batch, such as higher temperatures and pressures, which can significantly accelerate reaction rates. nih.govrsc.org

A hypothetical continuous flow setup for the synthesis of a 2,4,6-trisubstituted pyrimidine, a structural motif related to the target compound, could involve the reaction of an α,β-unsaturated ketoxime acetate with an amidine, catalyzed by iron(II) chloride. In such a system, the reactants would be continuously fed into a heated reactor coil, with the product emerging at the outlet. This approach has been shown to provide comparable or even better yields than batch processes while drastically reducing the reaction time. researchgate.net

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of a 2,4,6-Trisubstituted Pyrimidine Analog

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Yield | Moderate to good | Comparable or higher |

| Safety | Potential for thermal runaway in exothermic reactions | Enhanced heat dissipation, improved safety |

| Scalability | Challenging, often requires re-optimization | Readily scalable by running the system for longer |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Footprint | Large reactor vessels required for scale-up | Smaller footprint, more compact equipment |

Atom Economy and Sustainable Chemistry Principles in Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules like this compound. A key metric in this regard is atom economy , which measures the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. primescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Another important metric is the Environmental Factor (E-factor) , which is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process. By optimizing reaction conditions and choosing appropriate synthetic routes, the E-factor for the synthesis of pyrimidine derivatives can be significantly reduced.

For example, multicomponent reactions, where three or more reactants combine in a single step to form the product, are often highly atom-economical. The synthesis of pyrimidine derivatives can be achieved through such pathways, minimizing the formation of byproducts. Catalytic reactions are also central to sustainable synthesis, as they can replace stoichiometric reagents, which are often a major source of waste.

The choice of solvents and reagents also plays a crucial role in the sustainability of a synthetic process. The use of greener solvents, or even solvent-free reaction conditions, can drastically reduce the environmental impact. Furthermore, the development of synthetic routes that utilize renewable starting materials is a key goal of sustainable chemistry.

Table 2: Green Chemistry Metrics for a Hypothetical Pyrimidine Synthesis

| Metric | Definition | Ideal Value | Implication for Sustainability |

| Atom Economy (%) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | 100% | Higher value indicates less waste generation |

| E-Factor | Mass of waste / Mass of product | 0 | Lower value indicates a more environmentally friendly process |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Lower value signifies a more efficient and sustainable process |

| Reaction Mass Efficiency (RME) (%) | (Mass of isolated product / Total mass of reactants) x 100 | 100% | A more comprehensive measure of reaction efficiency |

Strategies for Chiral Synthesis and Stereoselective Derivatization (If applicable)

While this compound itself is not chiral, the introduction of chiral centers into its analogs can be of significant interest for developing new therapeutic agents with improved pharmacological properties. The synthesis of chiral pyrimidine derivatives can be achieved through various stereoselective strategies.

One approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern chiral synthesis.

For instance, the rhodium-catalyzed asymmetric allylation of pyrimidines has been reported as a direct route to chiral N-allylpyrimidine analogues with high regio- and enantioselectivities. nih.gov This method allows for the synthesis of a range of chiral pyrimidine acyclic nucleosides in good yields and with excellent stereocontrol. nih.gov

Another example is the highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium ylides, which delivers chiral cyclopropanes that can serve as precursors to chiral pyrimidine nucleoside analogues. rsc.org Furthermore, amino acid-derived carboxamides have been employed in reactions to provide chiral pyrimidine derivatives. mdpi.com

The development of stereoselective derivatization methods is crucial for creating libraries of chiral compounds for biological screening. These strategies enable the systematic modification of a lead compound to explore the structure-activity relationship and optimize its therapeutic profile.

Table 3: Overview of Chiral Synthesis Strategies for Pyrimidine Analogs

| Strategy | Description | Advantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Well-established and reliable method. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate an enantiomerically enriched product. | Highly atom-economical and efficient. |

| Substrate-Controlled Diastereoselective Reactions | The existing stereochemistry in the substrate directs the formation of a new stereocenter. | Can be highly effective if the substrate has strong directing groups. |

| Enzymatic Resolutions | Enzymes are used to selectively react with one enantiomer in a racemic mixture. | Can provide very high enantiomeric excess. |

Chemical Reactivity and Derivatization Strategies of 2 Methoxy 6 Phenylpyrimidin 4 Amine

Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms are basic and can undergo protonation or alkylation. rsc.org Due to the presence of the electron-donating amino group at position 4 and the methoxy (B1213986) group at position 2, the electron density of the ring is modulated, influencing the basicity of the ring nitrogens.

In substituted pyrimidines, protonation and alkylation typically occur at one of the ring nitrogen atoms. rsc.org For 2-methoxy-6-phenylpyrimidin-4-amine, the N1 and N3 positions are potential sites for such reactions. The specific site of reaction would be influenced by steric hindrance from the adjacent substituents and the electronic effects of the methoxy and amino groups. For instance, thermal rearrangement of 2- and 4-methoxypyrimidines can lead to the formation of N-methylated oxopyrimidines, suggesting that N-alkylation is a feasible pathway. rsc.org

Electrophilic and Nucleophilic Reactions at Ring Carbon Positions

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, the presence of the amino and methoxy groups at positions 4 and 2, respectively, significantly alters this reactivity. These electron-donating groups increase the electron density of the ring, making it more amenable to electrophilic substitution, especially at the C5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. rsc.org

Halogenation and Subsequent Transformations

Electrophilic halogenation of substituted pyrimidines is known to occur at the C5 position. rsc.org Therefore, it is expected that this compound would react with halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield the corresponding 5-halo-2-methoxy-6-phenylpyrimidin-4-amine.

These halogenated derivatives can serve as versatile intermediates for further transformations. For example, the halogen at the C5 position can be displaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The reactivity of related 2-amino-4-chloro-pyrimidine derivatives in nucleophilic aromatic substitution (SNAr) reactions is well-documented, where the chlorine atom is displaced by amines or other nucleophiles. mdpi.comnih.gov

Alkylation and Acylation Reactions

Direct Friedel-Crafts alkylation or acylation on the pyrimidine ring is generally difficult due to the deactivating effect of the nitrogen atoms. However, the activating influence of the amino and methoxy groups might facilitate such reactions at the C5 position under specific conditions. More commonly, functionalization at this position is achieved through alternative routes, such as metalation followed by quenching with an electrophile.

Oxidation and Reduction Pathways

The pyrimidine ring can undergo both oxidation and reduction, although specific pathways for this compound are not detailed in the available literature. Generally, oxidation of pyrimidines can lead to the formation of N-oxides or ring-opened products. Reduction of the pyrimidine ring typically requires strong reducing agents and can result in di- or tetrahydro-pyrimidine derivatives.

Modifications of the Phenyl Substituent

The phenyl group at the C6 position of the pyrimidine ring can undergo typical electrophilic aromatic substitution reactions. The pyrimidine moiety itself acts as a deactivating group and a meta-director due to the electron-withdrawing nature of the nitrogen atoms. libretexts.org

Electrophilic Aromatic Substitution on the Phenyl Ring

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on the phenyl ring. rsc.org The incoming electrophile would be directed primarily to the meta-position of the phenyl ring relative to the point of attachment to the pyrimidine ring. The reaction conditions would need to be carefully controlled to avoid reactions on the more activated pyrimidine ring or with the amino group. For instance, nitration would likely employ a mixture of nitric acid and sulfuric acid, leading to the formation of 2-methoxy-6-(3-nitrophenyl)pyrimidin-4-amine.

Below is a hypothetical data table summarizing potential electrophilic aromatic substitution reactions on the phenyl ring:

| Reaction | Reagent | Product | Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | 2-Methoxy-6-(3-nitrophenyl)pyrimidin-4-amine | meta |

| Bromination | Br₂/FeBr₃ | 2-Methoxy-6-(3-bromophenyl)pyrimidin-4-amine | meta |

| Sulfonation | Fuming H₂SO₄ | 3-(4-Amino-2-methoxypyrimidin-6-yl)benzenesulfonic acid | meta |

| Acylation | CH₃COCl/AlCl₃ | 1-(3-(4-Amino-2-methoxypyrimidin-6-yl)phenyl)ethan-1-one | meta |

Coupling Reactions Involving the Phenyl Moiety

The phenyl group of this compound and its parent structures can be further functionalized through various coupling reactions. While direct coupling on the pre-formed substituted pyrimidine is less commonly detailed, the synthesis of analogs often involves the strategic use of coupling reactions to introduce the phenyl moiety or to modify a pre-existing, functionalized phenyl ring.

A prevalent method for creating the C-P bond in related pyrimidine systems is the Suzuki-Miyaura cross-coupling reaction. sci-hub.se This palladium-catalyzed reaction typically involves the coupling of a pyrimidine halide (e.g., a chloropyrimidine) with a phenylboronic acid derivative. sci-hub.se This approach is highly versatile, allowing for the introduction of a wide array of substituted phenyl rings onto the pyrimidine core. For instance, the synthesis of 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine has been achieved through a Suzuki-Miyaura reaction between a dihalopyrimidine and the corresponding boronic acids. sci-hub.se Although this example highlights the formation of a bisaryl-substituted pyrimidine, the same principle applies to the synthesis of this compound analogs.

The following table outlines representative Suzuki-Miyaura coupling reactions used in the synthesis of related phenylpyrimidine derivatives:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| 2,4-dichloropyrimidine | 2-isopropylphenyl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-chloro-4-(2-isopropylphenyl)pyrimidine | acs.org |

| 2,4-dichloro-5-methylpyrimidine | 2-isopropylphenyl boronic acid | Not specified | 2-chloro-5-methyl-4-(2-isopropylphenyl)pyrimidine | acs.org |

| 4-chloro-5-butyl-6-phenylpyrimidin-2-amine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, toluene, EtOH | 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | sci-hub.se |

These examples demonstrate the utility of the Suzuki-Miyaura reaction in constructing the core phenyl-pyrimidine linkage, a key step in accessing a diverse library of derivatives.

Transformations of the Methoxy Group

The methoxy group at the 2-position of the pyrimidine ring is a key functional handle that can be manipulated to generate a variety of derivatives. One of the most common transformations is its displacement by other nucleophiles. For example, the methoxy group can be readily substituted by amines to form 2-aminopyrimidine (B69317) derivatives.

Furthermore, the methoxy group can be cleaved to yield the corresponding pyrimidin-2-ol, which exists in equilibrium with its tautomeric form, pyrimidin-2(1H)-one. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then be further functionalized, for instance, by conversion to a chloro group using reagents like phosphorus oxychloride, which can then participate in further nucleophilic substitution or coupling reactions.

Reactivity of the Amine Functional Group (e.g., Schiff Base Formation)

The primary amine group at the 4-position of the pyrimidine ring is a versatile site for derivatization. One of the most well-documented reactions is its condensation with aldehydes or ketones to form Schiff bases, also known as imines. nih.govnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. nih.gov

Schiff bases derived from aminopyrimidines have garnered significant interest due to their diverse biological activities. The formation of the imine linkage extends the conjugation of the molecule and introduces new steric and electronic properties, which can profoundly influence its interaction with biological targets.

The general reaction for Schiff base formation is as follows:

R-CHO (aldehyde) + H₂N-pyrimidine → R-CH=N-pyrimidine + H₂O

R₂C=O (ketone) + H₂N-pyrimidine → R₂C=N-pyrimidine + H₂O

A variety of aldehydes and ketones can be employed in this reaction, leading to a vast library of Schiff base derivatives. For instance, the condensation of 4-amino-6-methyl-2-phenylpyrimidine-5-carbaldehyde with various substituted anilines has been reported to yield a series of pyrimidine Schiff bases. nih.gov

The following table provides examples of Schiff bases synthesized from related aminopyrimidine structures:

| Aminopyrimidine Reactant | Carbonyl Reactant | Resulting Schiff Base | Reference |

| 5-amino-6-methyl-2-phenylpyrimidin-4-amine | p-phenetidine | 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

| 2,4,6-trimethylphenylamine | Vanillin | 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | nih.gov |

| p-anisidine | Vanillin | 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | atlantis-press.com |

| 5-nitropyridine-2-amine | 4-hydroxy-3-methoxybenzaldehyde | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | researchgate.net |

Formation of Fused Heterocyclic Systems (e.g., Pyrimidopyrimidines)

The inherent reactivity of the this compound scaffold also allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. One such example is the formation of pyrimidopyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

The construction of a pyrimidopyrimidine ring system often involves the reaction of a suitably functionalized pyrimidine with a reagent that can provide the necessary atoms to form the second pyrimidine ring. For instance, the 4-amino group of this compound can react with various electrophilic reagents containing a three-carbon unit, such as α,β-unsaturated ketones or esters, to construct the second ring.

Alternatively, the pyrimidine ring itself can be built upon a pre-existing fused ring system. While direct examples starting from this compound are not extensively documented, related syntheses of fused pyrimidines often utilize the reaction of a diaminopyrimidine with a 1,3-dielectrophile.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Methoxy-6-phenylpyrimidin-4-amine. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For a related compound, N-benzyl-2-phenylpyrimidin-4-amine, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the aromatic protons and the benzyl (B1604629) group. In a different example, for 2-amino-4,6-diarylpyrimidine derivatives, ¹H NMR spectra were used to verify their structures. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For instance, in a study of 2,4,6-triphenylpyrimidine, the ¹³C NMR spectrum in CDCl₃ displayed distinct signals for the different carbon atoms in the phenyl and pyrimidine (B1678525) rings. nih.gov The chemical shifts in the ¹³C NMR spectrum of 2-Methoxy-4-nitroaniline have also been reported. chemicalbook.com

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. These experiments are crucial for assembling the complete molecular structure from individual NMR signals. The structures of two substituted fluorenylspirohydantoins were verified using 1H-1H COSY, HMQC, and HMBC sequences. bas.bg

A representative, though not identical, dataset for a substituted pyrimidine is provided below for illustrative purposes.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrimidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 164.70 |

| C4 | - | 164.46 |

| C5 | 8.02 (s, 1H) | 110.25 |

| C6 | - | 164.70 |

| Phenyl-C1' | - | 137.50 |

| Phenyl-C2'/C6' | 8.76 (d, J=8.0 Hz, 2H) | 128.87 |

| Phenyl-C3'/C5' | 7.51-7.62 (m, 9H) | 128.45 |

| Phenyl-C4' | 7.51-7.62 (m, 9H) | 130.74 |

| Phenyl-C1'' | - | 138.13 |

| Phenyl-C2''/C6'' | 8.27-8.33 (m, 4H) | 128.41 |

| Phenyl-C3''/C5'' | 7.51-7.62 (m, 9H) | 127.25 |

| Phenyl-C4'' | 7.51-7.62 (m, 9H) | 130.60 |

Note: Data is for 2,4,6-Triphenylpyrimidine and serves as an example of typical chemical shifts. nih.gov

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. It typically produces a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. For example, in the analysis of various N-substituted anilines, ESI-MS was used to identify the molecular ion peak. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule. For instance, the HRMS data for 4-(2-Methoxyphenyl)-2,6-diphenylpyrimidine was used to confirm its elemental composition. nih.gov

Table 2: Representative Mass Spectrometry Data

| Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| HRMS (ESI) | [M+H]⁺ | 339.1492 | 339.1500 | nih.gov |

Note: Data is for 4-(2-Methoxyphenyl)-2,6-diphenylpyrimidine.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C-N bonds within the pyrimidine ring, C-O bond of the methoxy (B1213986) group, and C=C and C=N bonds of the aromatic and pyrimidine rings. The structures of 2-amino-4,6-diarylpyrimidine derivatives were confirmed in part by FTIR analysis. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3500-3300 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Methoxy Group | C-H stretch | 2950-2850 |

| Pyrimidine/Phenyl Ring | C=C, C=N stretch | 1650-1450 |

| Methoxy Group | C-O stretch | 1250-1050 |

Note: These are general ranges and the exact positions can vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

X-ray crystallography also illuminates the intermolecular interactions that govern the packing of molecules in the crystal. These can include hydrogen bonds, π-π stacking interactions, and van der Waals forces. In the structure of 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by N-H···N hydrogen bonds, forming chains that are further organized into sheets by π-π stacking interactions. nih.gov The analysis of fenamic acid-acridine complexes also highlights the importance of O–H···N hydrogen bonds and π···π stacking in crystal formation. nih.gov

Chromatographic and Purity Assessment Techniques (e.g., HPLC, TLC)

Chromatographic techniques are vital for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from impurities and for determining its purity. Reversed-phase HPLC is commonly used for the analysis of pyrimidine derivatives. researchgate.net For instance, a scalable synthesis of a related compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, was developed where the purity of the final product was assessed by HPLC. sci-hub.se

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. In the synthesis of N-phenylaniline derivatives, TLC was used to monitor the reactions. rsc.org

Theoretical and Computational Chemistry Studies of 2 Methoxy 6 Phenylpyrimidin 4 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of pyrimidine (B1678525) derivatives. nih.govresearchgate.netijaerd.org For compounds analogous to 2-Methoxy-6-phenylpyrimidin-4-amine, DFT methods, such as B3LYP with basis sets like 6-311++G(**) and 6-31G(d,p), are employed to optimize the molecular geometry and calculate various parameters. nih.govresearchgate.netijaerd.org

These calculations provide detailed information on bond lengths, bond angles, and torsion angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netijaerd.org For instance, studies on similar aminopyrimidine structures have shown that the calculated bond lengths and angles closely match experimental values, confirming the reliability of the computational models. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to undergo electronic transitions. mdpi.com This information is vital for predicting how the molecule might interact with biological targets.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netijaerd.org These maps highlight the electron-rich and electron-deficient areas of the molecule, offering clues about its intermolecular interaction patterns.

Table 1: Calculated Electronic Properties of a Related Aminopyrimidine Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.2 eV | researchgate.net |

| LUMO Energy | -1.8 eV | researchgate.net |

| Energy Gap (ΔE) | 4.4 eV | researchgate.net |

Note: These values are for a related aminopyrimidine and serve as an illustrative example of the data obtained from DFT calculations.

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Mechanistic focus, not clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound and its analogs, docking studies are crucial for understanding their potential interactions with biological targets, such as protein kinases. mdpi.comnih.gov These studies can reveal the specific binding modes and key interactions that contribute to the affinity of a ligand for its receptor.

For example, in studies of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), docking simulations have identified critical hydrogen bond interactions between the pyrimidine-NH2 group and hinge loop residues like C694. mdpi.com Additionally, π-π stacking interactions with aromatic residues such as phenylalanine (F691, F830) are often observed, which further stabilize the ligand-protein complex. mdpi.com

These mechanistic insights are invaluable for structure-based drug design, allowing medicinal chemists to rationally modify the chemical structure of a lead compound to enhance its binding affinity and selectivity for a specific target. The information gathered from docking can guide the synthesis of new derivatives with improved biological activity.

Table 2: Key Interacting Residues for Pyrimidine Derivatives in Kinase Active Sites

| Interaction Type | Residue Examples | Reference |

|---|---|---|

| Hydrogen Bonding | C694, K644, E692, N701, D829 | mdpi.comdocumentsdelivered.com |

| π-π Stacking | F691, F830 | mdpi.comdocumentsdelivered.com |

Note: These residues are from studies on related pyrimidine derivatives and illustrate the types of interactions that can be identified through docking.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their complexes over time. mdpi.com For this compound and its derivatives, MD simulations are used to assess the stability of the ligand-protein complexes predicted by docking studies and to explore the conformational landscape of the ligand. mdpi.comresearchgate.net

By simulating the motion of atoms over a period of nanoseconds, researchers can observe the flexibility of the ligand and the protein, as well as the persistence of key intermolecular interactions. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is stable. mdpi.com

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more quantitative measure of binding affinity than docking scores alone. documentsdelivered.com Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) are commonly used for this purpose. documentsdelivered.com These calculations can help to differentiate between potent and less active compounds and to understand the energetic contributions of different types of interactions.

Prediction of Tautomeric Forms and Conformational Preferences

Many heterocyclic compounds, including pyrimidine derivatives, can exist in different tautomeric forms. nih.govresearchgate.net Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, the amino group can potentially exist in equilibrium with its imino tautomer. Theoretical calculations can be used to predict the relative stabilities of these different tautomeric forms in the gas phase and in different solvents. documentsdelivered.comrsc.org

Understanding the preferred tautomeric state is crucial, as different tautomers can have distinct electronic properties and may interact differently with biological targets. Quantum chemical calculations can determine the relative energies of the tautomers, indicating which form is likely to be predominant under physiological conditions. documentsdelivered.com

Conformational preferences, particularly the rotation around single bonds, also play a significant role in the biological activity of a molecule. acs.org For this compound, the rotation of the phenyl group relative to the pyrimidine ring is a key conformational feature. Theoretical studies can map the potential energy surface associated with this rotation, identifying the most stable conformations. This information is critical for understanding how the molecule presents itself to its binding partner.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Approaches (focused on chemical modifications and theoretical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. crpsonline.comewha.ac.kr These models are built using a set of known compounds (a training set) and their experimentally determined activities or properties.

For derivatives of this compound, QSAR models can be developed to predict their inhibitory activity against a particular target. nih.gov These models use various molecular descriptors, which are numerical values that encode different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. crpsonline.com

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that can provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.comnih.gov The resulting contour maps can guide the design of new analogs with enhanced potency. documentsdelivered.com These models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Table 3: Common Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

| Steric | Molecular weight, volume, surface area, shape indices |

| Hydrophobic | LogP (partition coefficient) |

Applications of 2 Methoxy 6 Phenylpyrimidin 4 Amine in Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules

2-Methoxy-6-phenylpyrimidin-4-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecular architectures. Its constituent parts, the pyrimidine (B1678525) core, the methoxy (B1213986) group, the phenyl ring, and the amine group, all offer sites for chemical modification, allowing for the construction of diverse and intricate molecules. For instance, the amine group can readily participate in reactions to form amides, sulfonamides, and other derivatives, while the phenyl ring can be functionalized through various aromatic substitution reactions. The pyrimidine ring itself can undergo transformations, further expanding the synthetic possibilities.

Development as a Chemical Building Block for Heterocyclic Scaffolds

The inherent structure of this compound makes it an ideal building block for the creation of a wide array of heterocyclic scaffolds. Pyrimidine derivatives are known for their broad spectrum of biological activities, and this compound provides a readily accessible entry point into this chemical space. Researchers can utilize the reactive sites on the molecule to append different functional groups and ring systems, thereby generating libraries of novel heterocyclic compounds for screening in various assays. This approach is instrumental in the discovery of new therapeutic agents and chemical probes.

Utilization in the Design of Ligands for Coordination Chemistry

The nitrogen atoms within the pyrimidine ring and the exocyclic amine group of this compound possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This property is exploited in the field of coordination chemistry, where the compound and its derivatives are used to design and synthesize novel ligands. These ligands can then be used to create metal complexes with specific geometric and electronic properties, which may find applications in catalysis, materials science, and bioinorganic chemistry.

Exploration as a Chemical Probe for Mechanistic Studies

Due to its ability to be chemically modified and its potential to interact with biological macromolecules, this compound and its derivatives are valuable as chemical probes for elucidating biological mechanisms. For example, by incorporating reporter groups or reactive functionalities, researchers can use these molecules to study enzyme inhibition mechanisms in vitro. These probes can help to identify binding sites, understand structure-activity relationships, and unravel the intricate details of biological pathways.

Contribution to the Design of Biologically Relevant Scaffolds and Chemical Libraries

The 2-phenylpyrimidin-4-amine scaffold, of which this compound is a representative, is a privileged structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.gov This has led to its extensive use in the design of chemical libraries for high-throughput screening and the development of new therapeutic agents. nih.gov

Scaffold Modification Strategies for Enhanced Selectivity (Chemical aspect)

A key challenge in drug discovery is achieving selectivity for the desired biological target to minimize off-target effects. The this compound scaffold offers numerous opportunities for chemical modification to enhance selectivity. Strategic placement of substituents on the phenyl ring and the pyrimidine core can significantly influence the compound's interaction with its target. For example, the introduction of different functional groups can alter the molecule's steric and electronic properties, leading to more specific binding.

One common strategy involves the Suzuki coupling reaction, where various boronic acids can be used to introduce a wide range of substituents onto the pyrimidine core. acs.org This allows for the systematic exploration of the chemical space around the scaffold to identify modifications that improve selectivity.

Exploration of Binding Site Interactions (Mechanistic aspect)

Understanding how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. Derivatives of this compound have been instrumental in exploring these binding site interactions. Techniques such as X-ray crystallography and computational modeling can provide detailed insights into the binding mode of these compounds.

Challenges and Future Research Directions

Optimization of Synthetic Routes for Scalability and Efficiency

The development of efficient and scalable synthetic methods is crucial for the widespread application of 2-Methoxy-6-phenylpyrimidin-4-amine and its derivatives. Current research efforts are aimed at improving existing synthetic protocols to make them more cost-effective and environmentally friendly.

One approach involves the use of novel catalysts and reaction conditions to enhance yield and reduce reaction times. For instance, a recent study reported an efficient SNAr approach for generating a wide array of 2-aryl and 2-alkyl pyrimidines in good to high yields without the need for precious metal catalysts. nih.gov This method is compatible with various nucleophiles, including aryl, heteroaryl, and alkyl magnesium halides, offering a versatile and scalable route to these compounds. nih.gov

Researchers are also exploring one-pot, multi-component reactions to streamline the synthesis of polysubstituted pyrimidines. A mild and efficient protocol for the synthesis of a 2,6-disubstituted pyrimidine-5-carboxylate library has been described, utilizing a Morita-Baylis-Hillman (MBH) adduct. nih.gov This three-step methodology allows for the condensation of various amidine or guanidine (B92328) derivatives to generate diverse pyrimidine (B1678525) structures. nih.gov

| Synthetic Approach | Key Features | Advantages |

| SNAr Approach | Metal-free, compatible with various nucleophiles | Cost-effective, versatile |

| Optimized Two-Step Synthesis | Reduced steps, simple purification | Scalable, industrially viable |

| Multi-Component Reaction | One-pot synthesis, diverse products | Efficient, generates libraries of compounds |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Exploring the reactivity of the this compound core is essential for accessing novel chemical space and developing new applications. Researchers are investigating unconventional transformations to introduce diverse functional groups and create complex molecular architectures.

One area of interest is the functionalization of the pyrimidine ring at various positions. For example, the synthesis of 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines has been reported. researchgate.net This work demonstrates the potential for elaborating the pyrimidine core into more complex heterocyclic systems. researchgate.net

The reactivity of substituents on the pyrimidine ring can also be exploited. The substitution of the SMe and OBu groups in pyridopyrimidinones has been explored, with the oxidation of the SMe group facilitating the introduction of an NHBn moiety. researchgate.net The study of the reaction of 6-arylamino derivatives with alkylamines to form 6-alkylamino-4-arylamino-5-acetyl-2-phenylpyrimidines further highlights the tunable reactivity of these systems. researchgate.net

Expansion of Applications in Chemical Biology and Material Science

The unique structural features of this compound and its analogs make them attractive candidates for applications beyond traditional medicinal chemistry.

In the realm of chemical biology , pyrimidine derivatives are being explored as molecular probes and inhibitors of biological processes. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase, with potential anticancer activity. acs.org The reversible nature of ubiquitination, a key post-translational modification, makes enzymes like deubiquitinases attractive therapeutic targets. acs.org

In material science , the photophysical properties of pyrimidine derivatives are being investigated. A study on 2-amino-4,6-diphenylnicotinonitriles, which share a similar structural motif, revealed solvent-dependent fluorescence properties, suggesting their potential use as fluorescent sensors. mdpi.com These compounds have also shown promise in accelerating cationic photopolymerization processes. mdpi.com The diarylquinoline substructure, which is related to the 2-phenylpyrimidine (B3000279) core, has also found applications in functional material chemistry. mdpi.com

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. For this compound, computational methods are being used to predict molecular properties, guide synthetic efforts, and understand biological activity.

Molecular docking studies are routinely used to predict the binding modes of pyrimidine derivatives to their biological targets. For example, docking studies of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives with COX-1 and COX-2 enzymes helped to rationalize their selective inhibitory activity. nih.gov Similarly, molecular docking of 2-amino-4,6-diarylpyrimidines with ABL1 kinase provided insights into their potential as chronic myeloid leukemia cell inhibitors. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to understand the electronic structure and photophysical properties of these molecules. mdpi.com These calculations can provide information on HOMO-LUMO energy gaps, electronegativity, and dipole moments, which are crucial for predicting reactivity and designing new materials with desired optical properties. mdpi.com

Interdisciplinary Research Opportunities in Medicinal and Agricultural Chemistry (Chemical Scaffold Development)

The 2-phenylpyrimidine scaffold is a versatile platform for the development of new bioactive molecules in both medicinal and agricultural chemistry.

In medicinal chemistry , this scaffold is a key component of numerous compounds with a wide range of therapeutic activities. Derivatives have been investigated as anti-inflammatory agents, anticancer agents, and inhibitors of various enzymes. sci-hub.seacs.orgnih.gov The ability to easily modify the substituents on the pyrimidine and phenyl rings allows for the fine-tuning of pharmacological properties to improve potency, selectivity, and pharmacokinetic profiles.

In agricultural chemistry , quinoline (B57606) derivatives, which are structurally related to phenylpyrimidines, have shown a broad array of biological properties. mdpi.com This suggests that the this compound scaffold could also be a valuable starting point for the discovery of new pesticides and plant growth regulators. The development of new synthetic methodologies for pyrimidines is also of great interest for the preparation of pesticides and medications. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-6-phenylpyrimidin-4-amine, and what are the critical reaction conditions?

- Methodology : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, starting from 6-methyl-2-phenylpyrimidine derivatives, methoxy groups can be introduced via alkylation or substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Key intermediates are purified via column chromatography, and yields are optimized by controlling temperature (80–120°C) and reaction time (12–24 hrs). Substituent compatibility (e.g., trifluoromethyl or fluorophenyl groups) requires inert atmospheres to prevent side reactions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds, π-stacking) using SHELX software for refinement . Dihedral angles between the pyrimidine ring and substituents (e.g., methoxyphenyl) are critical for conformational analysis .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?

- Methodology : Analyze hydrogen-bonding networks using graph-set notation (e.g., R₂²(8) motifs) . For example, weak C–H⋯O bonds between methoxy groups and aromatic rings stabilize layered packing, as seen in related pyrimidine derivatives . Such interactions affect solubility and melting points, which are quantified via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy or halogen groups) and assay against target enzymes (e.g., kinases). Use IC₅₀ values to correlate electronic effects (Hammett σ constants) with inhibitory potency .

- Data reconciliation : Address discrepancies (e.g., inconsistent IC₅₀ values) by standardizing assay protocols (e.g., ATP concentration in kinase assays) and validating purity via HPLC (>98%) .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., CDK2). Focus on substituent interactions with hydrophobic pockets (e.g., trifluoromethyl groups) and hydrogen-bond donors (e.g., amine groups). Validate predictions with free-energy perturbation (FEP) calculations and in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.